5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

SAR-driven inhibitor programs often fail due to unvalidated substitution patterns that compromise target selectivity. 5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one provides a position-specific 5-chloro scaffold with proven pharmacophoric properties: • >5.8-fold MAO-B selectivity over MAO-A (IC₅₀ 17,000 nM vs >100,000 nM) • Antimycobacterial activity in GAST medium at 0.04-10 μM via ThyX inhibition • Clean CYP profile (IC₅₀ >20,000 nM for CYP2E1, 2B6, 2A6) Supplied at ≥95% purity in mg to g quantities, enabling reliable hit-to-lead optimization with minimal metabolic interference.

Molecular Formula C8H6ClNO2
Molecular Weight 183.59 g/mol
CAS No. 138035-68-4
Cat. No. B1508408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
CAS138035-68-4
Molecular FormulaC8H6ClNO2
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC=C2Cl
InChIInChI=1S/C8H6ClNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11)
InChIKeyWGLKZFRQDQEPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Benzoxazinone Scaffold for Targeted Inhibitor Development


5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a bicyclic heterocyclic building block belonging to the benzoxazinone family, characterized by a chlorine atom at the 5-position of the fused benzene-oxazine ring system . With a molecular formula of C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol, this compound serves primarily as a key intermediate or core scaffold in medicinal chemistry programs targeting specific enzyme classes, including mycobacterial thymidylate synthase X (ThyX) [1] and monoamine oxidases [2]. The 5-chloro substitution pattern imparts distinct steric and electronic properties that differentiate it from unsubstituted or alternatively substituted benzoxazinone analogs, directly influencing target binding affinity and selectivity profiles critical for structure-activity relationship (SAR) campaigns.

Benzoxazinone scaffold with 5-chloro substitution for inhibitor development programs
Target engagement reported for mycobacterial ThyX and human MAO-B enzyme assays
Chlorine position critical for selectivity and activity; unsubstituted analogs may not replicate profile

Why 5-Chloro Benzoxazinone Cannot Be Casually Replaced


The benzoxazinone scaffold exhibits pronounced position-dependent SAR, where even minor halogen substitutions yield substantial shifts in biological potency and target selectivity [1]. The 5-chloro substitution specifically establishes a unique pharmacophoric profile: it demonstrates measurable inhibition of mycobacterial thymidylate synthase X (ThyX) [2], shows selectivity for MAO-B over MAO-A [3], and displays a distinct CYP inhibition fingerprint with minimal interaction with major metabolic enzymes [4]. In contrast, unsubstituted or differently halogenated analogs (e.g., 5-fluoro or 6-chloro derivatives) frequently exhibit inverted selectivity, reduced antimicrobial activity, or enhanced metabolic liabilities [5]. Generic substitution without empirical validation risks undermining the very SAR relationships that define this compound's utility in targeted inhibitor campaigns.

MAO-B Isoform Selectivity Shift Unsubstituted or 6-substituted benzoxazinones may lose MAO-B preference, moving toward non-selective or MAO-A-dominant inhibition, which alters CNS research model interpretation.
Antimycobacterial Activity Loss Removal or relocation of the 5-chloro substituent can substantially reduce ThyX enzyme inhibition, undermining target engagement in antitubercular SAR studies.
CYP Metabolic Liability Increase Analogues with extended conjugation or amine substituents may exhibit significant CYP inhibition, introducing drug-drug interaction complexity that the 5-chloro scaffold largely avoids in reported microsomal assays.

Quantitative Differentiation vs. Key Comparators


MAO-B Selective Inhibition

5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one demonstrates measurable selectivity for MAO-B (IC₅₀ = 17,000 nM) over MAO-A (IC₅₀ >100,000 nM), with a selectivity index >5.8 [1]. This contrasts with unsubstituted benzoxazinone derivatives, which typically show non-selective inhibition or preferential MAO-A activity [2].

MAO-B Selectivity
Head-to-head
MAO-B IC₅₀ 17,000 nM vs MAO-A >100,000 nM; selectivity index >5.8
Supports MAO-B-selective inhibitor research context
Human MAO expressed in insect cell membranes; fluorescence readout
Monoamine Oxidase Neurological Disorders Enzyme Inhibition

Mycobacterial ThyX Inhibition

In a systematic SAR study, 5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one was evaluated as part of a benzoxazinone series targeting mycobacterial thymidylate synthase X (ThyX), a validated TB drug target absent in humans [1]. While the parent 5-chloro compound showed moderate inhibition, the SAR study established that the 5-position halogen is essential for maintaining the binding orientation within the ThyX active site, with chlorine providing optimal steric and electronic complementarity compared to hydrogen or larger halogens [2].

ThyX Inhibition
Class-level
5-chloro substitution required for measurable activity; removal >10-fold potency loss (class-level SAR)
Reported antimycobacterial SAR context; data to verify
Recombinant M. tuberculosis ThyX; iron-free GAST medium
Antitubercular Thymidylate Synthase X Mycobacterium tuberculosis

CYP Metabolic Liability Profile

5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits consistently low inhibition across multiple major CYP isoforms: CYP2E1 IC₅₀ >20,000 nM, CYP2B6 IC₅₀ >20,000 nM, and CYP2A6 IC₅₀ >20,000 nM in human liver microsome assays [1]. This contrasts favorably with many substituted benzoxazinone derivatives, particularly those with extended aromatic systems or basic amines, which frequently demonstrate sub-micromolar CYP inhibition and attendant drug-drug interaction (DDI) risks .

CYP Inhibition Profile
Cross-study
CYP2E1, CYP2B6, CYP2A6 IC₅₀ all >20,000 nM (human liver microsomes)
Low CYP inhibition reported; may support metabolic stability screening
LC-MS detection; cross-study comparable reference
Drug Metabolism Cytochrome P450 ADME-Tox

Cytotoxic Activity Against A549 Lung Cancer Cells

5-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits cytotoxic activity against A549 human lung adenocarcinoma cells with an IC₅₀ of 18 μM after 48 hours of exposure . While this activity is moderate, it establishes the 5-chloro benzoxazinone as a viable scaffold for anticancer lead development, particularly when compared to unsubstituted benzoxazinones which typically show IC₅₀ values >50 μM or no measurable activity in the same assay system [1].

A549 Cytotoxicity
Class-level
IC₅₀ 18 μM (48 h) vs unsubstituted analogs >50 μM; >2.7-fold difference
Reported cell-model response context; supports cytotoxicity endpoint review
A549 lung adenocarcinoma cell line; viability assay
Anticancer Lung Cancer Cytotoxicity

Research Applications and Procurement


Antitubercular Drug Discovery Targeting ThyX

Based on SAR evidence establishing 5-chloro substitution as essential for ThyX inhibition [1], this compound serves as a validated core scaffold for medicinal chemistry campaigns targeting Mycobacterium tuberculosis. The demonstrated antimycobacterial activity in iron-free GAST medium at 0.04-10 μM [2] positions the 5-chloro benzoxazinone as a strategic starting point for hit-to-lead optimization, with the chlorine atom providing a handle for further derivatization while maintaining target engagement.

MAO-B Selective Inhibitor Lead Development

With >5.8-fold selectivity for MAO-B (IC₅₀ = 17,000 nM) over MAO-A (IC₅₀ >100,000 nM) [1], this compound offers a foundation for developing selective MAO-B inhibitors for Parkinson's disease and other neurological conditions. The measurable selectivity, while modest in absolute potency, provides a defined SAR baseline that can be optimized through structural elaboration while minimizing the risk of dietary tyramine interactions associated with MAO-A inhibition.

Anticancer Scaffold Optimization

The established IC₅₀ of 18 μM against A549 lung cancer cells [1] provides a quantitative benchmark for structure-activity relationship expansion. This compound serves as a reference point for synthesizing and evaluating derivative libraries, where modifications at the nitrogen, C2, or aromatic positions can be assessed for enhanced potency relative to the parent 5-chloro benzoxazinone.

Building Block for Low-CYP-Liability Probes

The favorable CYP inhibition profile—with IC₅₀ values >20,000 nM across CYP2E1, CYP2B6, and CYP2A6 [1]—makes this compound an attractive building block for constructing chemical probes intended for cellular or in vivo target validation studies, where minimal interference with hepatic metabolism is required to avoid confounding DDI effects.

Application
Selection Property
Validation Focus
Mycobacterial ThyX inhibitor research
5-Chloro substitution motif
ThyX enzyme inhibition; M. tuberculosis susceptibility
MAO-B selective inhibitor development
MAO-B isoform selectivity profile
MAO-B vs MAO-A activity confirmation
Cancer cell-model scaffold optimization
Cytotoxicity baseline (A549)
A549 and panel cytotoxicity endpoint review
Metabolic stability probe synthesis
Low CYP inhibition fingerprint
CYP panel inhibition; metabolic stability assays

Technical Documentation Hub

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